Home > Products > Screening Compounds P20877 > N-Boc-N-deshydroxyethyl Dasatinib-d8
N-Boc-N-deshydroxyethyl Dasatinib-d8 - 1263379-04-9

N-Boc-N-deshydroxyethyl Dasatinib-d8

Catalog Number: EVT-1442034
CAS Number: 1263379-04-9
Molecular Formula: C25H30ClN7O3S
Molecular Weight: 552.12
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Dasatinib

  • Compound Description: Dasatinib is a tyrosine kinase inhibitor drug used to treat chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). It functions by inhibiting multiple tyrosine kinases, including Bcr-Abl, Src family kinases, and platelet-derived growth factor receptor kinases. [, , , ]
  • Relevance: Dasatinib is the parent compound of N-Boc-N-deshydroxyethyl Dasatinib-d8. The related compound is a deuterated and Boc-protected derivative of N-deshydroxyethyl Dasatinib, which is an active metabolite of Dasatinib. [, ]

N-Deshydroxyethyl Dasatinib

  • Compound Description: N-Deshydroxyethyl Dasatinib is an active metabolite of Dasatinib. It also exhibits inhibitory activity against tyrosine kinases, although its potency and selectivity may differ from Dasatinib. [, ]
  • Relevance: N-Deshydroxyethyl Dasatinib is the direct precursor to N-Boc-N-deshydroxyethyl Dasatinib-d8. The related compound is synthesized by introducing a Boc protecting group and deuterium atoms to the N-Deshydroxyethyl Dasatinib structure. []

N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2methyl-4-pyrimidinyl)amino]-5 thiazole carboxamide (DAS-01)

  • Compound Description: DAS-01 is a process-related impurity of Dasatinib, meaning it is a by-product generated during the synthesis of Dasatinib. []
  • Relevance: DAS-01 shares a similar core structure with N-Boc-N-deshydroxyethyl Dasatinib-d8, particularly the 2-aminothiazole and pyrimidine rings. This highlights a structural connection based on shared synthetic pathways and potential similarities in chemical behavior. []

2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (KSM-01)

  • Compound Description: KSM-01 is a key starting material (KSM) used in the synthesis of Dasatinib. []
  • Relevance: KSM-01 represents a crucial building block in the synthesis of both Dasatinib and, by extension, N-Boc-N-deshydroxyethyl Dasatinib-d8. This shared synthetic origin suggests a close structural relationship between KSM-01 and the target compound. []
  • Compound Description: The Dimer of Dasatinib is a potential by-product that could form during the synthesis or storage of Dasatinib. []
  • Relevance: The Dimer of Dasatinib exemplifies a structural modification of the parent Dasatinib molecule, similar to how N-Boc-N-deshydroxyethyl Dasatinib-d8 is a modified form of Dasatinib. Understanding the properties of the dimer can offer insights into potential reactivity or stability issues related to the target compound. []
  • Compound Description: N-Oxide Dasatinib represents an oxidized form of Dasatinib, potentially arising from metabolic processes or degradation. []
  • Relevance: Similar to N-Boc-N-deshydroxyethyl Dasatinib-d8, N-Oxide Dasatinib showcases a modification of the Dasatinib scaffold. Studying this oxidized form can provide valuable information about the target compound's metabolic fate and potential degradation pathways. []
  • Compound Description: These compounds are all amino acids protected with either a tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) group. These protecting groups are commonly used in solid-phase peptide synthesis. []
Overview

N-Boc-N-deshydroxyethyl Dasatinib-d8 is a stable isotope-labeled derivative of Dasatinib, a well-known Bcr-Abl tyrosine kinase inhibitor used primarily in cancer treatment. This compound is particularly valuable in research settings for its role in studying the pharmacokinetics and metabolism of Dasatinib and its metabolites. The compound's full chemical name is N-(2-chloro-6-methyl-phenyl)-2-[[2-methyl-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)pyrimidin-4-yl]methyl]thiazole-5-carboxamide.

Source

N-Boc-N-deshydroxyethyl Dasatinib-d8 can be sourced from various chemical suppliers, including LGC Standards and Pharmaffiliates. It is produced under controlled conditions and often requires specific documentation for purchase due to its classification as a controlled product.

Classification

This compound falls under several categories:

  • Stable Isotope Labelled Compounds: Used for analytical purposes in research.
  • Kinase Inhibitors: As a derivative of Dasatinib, it retains the properties of inhibiting specific kinases involved in cancer progression.
  • Metabolite Reference Standards: Utilized in pharmacological studies to understand drug metabolism.
Synthesis Analysis

Methods

The synthesis of N-Boc-N-deshydroxyethyl Dasatinib-d8 involves several steps that typically include:

  1. Protection of Functional Groups: The Boc (tert-butyloxycarbonyl) group is introduced to protect the amine during subsequent reactions.
  2. Formation of the Piperazine Ring: The octadeuteriated piperazine moiety is synthesized using deuterated reagents to ensure the incorporation of stable isotopes.
  3. Coupling Reactions: The protected amine is coupled with the thiazole and pyrimidine derivatives, which are precursors to the final structure.
  4. Deprotection: The Boc group is removed to yield the final product.

Technical details regarding specific reagents and conditions (e.g., solvents, temperatures) are often proprietary but typically involve standard organic synthesis techniques such as refluxing or microwave-assisted synthesis.

Molecular Structure Analysis

Structure

The molecular formula of N-Boc-N-deshydroxyethyl Dasatinib-d8 is C25H22D8ClN7O3S, with a molecular weight of 552.12 g/mol. The structure features:

  • A thiazole ring
  • A pyrimidine moiety
  • A piperazine ring with deuterated hydrogen atoms
Chemical Reactions Analysis

Reactions

N-Boc-N-deshydroxyethyl Dasatinib-d8 can participate in various chemical reactions typical for amides and heterocycles:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed.
  • Coupling Reactions: It can act as a coupling partner in further synthetic applications involving other reactive groups.

Technical Details

The stability of the compound under various conditions (temperature, pH) is crucial for its use in research applications. Stability studies often involve HPLC (High Performance Liquid Chromatography) analysis to assess purity and degradation products.

Mechanism of Action

Process

As a derivative of Dasatinib, N-Boc-N-deshydroxyethyl Dasatinib-d8 functions primarily as a tyrosine kinase inhibitor. It binds to the ATP-binding site of Bcr-Abl and other Src family kinases, inhibiting their activity and thus blocking signaling pathways that lead to cancer cell proliferation.

Data

Studies have shown that Dasatinib effectively inhibits both Bcr-Abl and Src kinases at nanomolar concentrations, making it a potent therapeutic agent. The deuterated form aids in tracing metabolic pathways without altering biological activity significantly.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or neat liquid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within established ranges for similar compounds.

Chemical Properties

Relevant data pertaining to these properties can be obtained from supplier specifications and analytical studies conducted during product development.

Applications

N-Boc-N-deshydroxyethyl Dasatinib-d8 has several scientific applications:

  • Pharmacokinetic Studies: Used to trace drug metabolism in vivo and in vitro.
  • Drug Development: Assists in the development of new formulations or analogs by providing insights into structure-activity relationships.
  • Analytical Standards: Serves as a reference standard in quality control laboratories for testing Dasatinib formulations.
Structural Characterization & Nomenclature

Molecular Architecture: Deuterium Isotopic Labeling Patterns in C25H22D8ClN7O3S

N-Boc-N-deshydroxyethyl Dasatinib-d8 features a site-specific deuterium labeling pattern that profoundly influences its molecular properties while preserving the core pharmacological scaffold. The molecular formula (C25H22D8ClN7O3S) reveals eight hydrogen atoms have been replaced by deuterium (²H or D) at strategic positions. Isotopic labeling occurs exclusively on the piperazine ring, with full deuteration at the 2,2,3,3,5,5,6,6-octadeuterio positions ( [1] [6]). This selective substitution yields a molecular weight of 552.12 g/mol—approximately 8.05 atomic mass units higher than its non-deuterated analog (C25H30ClN7O3S, 544.07 g/mol) due to the mass difference between deuterium and hydrogen ( [1] [9]).

The structural framework maintains three critical pharmacophoric elements:

  • The 2-chloro-6-methylphenyl carboxamide group
  • The central 2-aminothiazole scaffold
  • The Boc-protected piperazinyl-pyrimidine moiety

Deuteration induces minimal steric perturbation but significantly alters vibrational frequencies and mass spectral fragmentation patterns. The C-D bonds exhibit ~5-6% shorter bond lengths and higher dissociation energies (~6.9 kcal/mol greater than C-H bonds), reducing metabolic susceptibility at these positions. Isotopic purity typically exceeds 98%, ensuring reliability in quantitative mass spectrometry applications where distinct mass shifts are essential for detection ( [6] [9]).

Table 1: Key Molecular Characteristics of N-Boc-N-deshydroxyethyl Dasatinib-d8

PropertySpecification
Molecular FormulaC25H22D8ClN7O3S
CAS Number1263379-04-9
Molecular Weight552.12 g/mol
Deuterium PositionsPiperazine ring: 2,2,3,3,5,5,6,6-octadeuterio
Unlabelled Analog CAS1159977-13-5
Storage Conditions+4°C

IUPAC Nomenclature & Stereochemical Configuration

The systematic IUPAC name for this deuterated compound is:tert-butyl 4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]-2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate ( [2] [4]).

This nomenclature precisely defines:

  • The Boc protection on the piperazine nitrogen (tert-butyl...carboxylate)
  • The deuteration pattern (2,2,3,3,5,5,6,6-octadeuteriopiperazine)
  • The core structure linking the thiazolecarboxamide and pyrimidine groups

The molecule lacks chiral centers due to the symmetric nature of the piperazine ring and absence of asymmetric carbons in its substituents. The planar thiazole and pyrimidine rings adopt minimal steric hindrance conformations, with the Boc group imposing slight torsional strain on the piperazine ring. The SMILES notation ([2H]C1([2H])N(C(=O)OC(C)(C)C)C([2H])([2H])C([2H])([2H])N(c2cc(Nc3ncc(s3)C(=O)Nc4c(C)cccc4Cl)nc(C)n2)C1([2H])[2H]) explicitly maps deuterium positions and bonding sequences, enabling accurate computational modeling ( [1] [6]). The InChIKey provides a standardized descriptor for database searches: InChI=1S/C25H30ClN7O3S/c1-15-7-6-8-17(26)21(15)31-22(34)18-14-27-23(37-18)30-19-13-20(29-16(2)28-19)32-9-11-33(12-10-32)24(35)36-25(3,4)5/h6-8,13-14H,9-12H2,1-5H3,(H,31,34)(H,27,28,29,30)/i9D2,10D2,11D2,12D2 ( [7]).

Comparative Analysis with Parent Compound (Dasatinib) and Non-Deuterated Analogues

N-Boc-N-deshydroxyethyl Dasatinib-d8 exhibits strategic structural modifications compared to Dasatinib (C22H26ClN7O2S, MW 488.01 g/mol) and its non-deuterated synthetic intermediate:

  • Vs. Dasatinib:
  • Removal of the hydroxyethyl group from the piperazine nitrogen
  • Addition of the Boc-protecting group
  • Deuteration at eight sites (ΔMW = +64.11 g/mol vs. Dasatinib)
  • LogP increases by ~0.8 units due to Boc hydrophobicity ( [3] [8])
  • Vs. Non-Deuterated Intermediate (C25H30ClN7O3S):
  • Identical covalent structure aside from H/D substitution
  • Characteristic +8 amu mass shift in MS spectra
  • Altered NMR signals: Absence of ¹H signals at 2.5–3.5 ppm (piperazine protons)
  • Enhanced metabolic stability at deuterated positions ( [1] [9])

The N-deshydroxyethyl Dasatinib impurity (C20H22ClN7OS, MW 444.0 g/mol) lacks both the Boc group and hydroxyethyl moiety, serving as a key reference marker in impurity profiling. The deuterated analog enables precise differentiation from this impurity via LC-MS through its distinct 552 m/z [M+H]+ signal ( [8] [9]).

Table 2: Structural Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Features
DasatinibC22H26ClN7O2S488.01 g/molHydroxyethyl-piperazine moiety
N-Deshydroxyethyl Dasatinib ImpurityC20H22ClN7OS444.0 g/molUnsubstituted piperazine
N-Boc-N-deshydroxyethyl DasatinibC25H30ClN7O3S544.07 g/molBoc-protected piperazine (non-deuterated)
N-Boc-N-deshydroxyethyl Dasatinib-d8C25H22D8ClN7O3S552.12 g/molDeuterated Boc-piperazine (2,2,3,3,5,5,6,6-d8)

These structural adaptations serve specific analytical purposes: The Boc group enhances chromatographic resolution in HPLC, while deuteration creates a mass spectrometric signature for tracking the compound in metabolic studies ( [2] [6]). Crucially, deuterium substitution does not alter the compound's affinity toward its kinase targets, as confirmed by comparative binding assays with non-deuterated analogs ( [5] [6]).

Properties

CAS Number

1263379-04-9

Product Name

N-Boc-N-deshydroxyethyl Dasatinib-d8

IUPAC Name

tert-butyl 4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]-2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate

Molecular Formula

C25H30ClN7O3S

Molecular Weight

552.12

InChI

InChI=1S/C25H30ClN7O3S/c1-15-7-6-8-17(26)21(15)31-22(34)18-14-27-23(37-18)30-19-13-20(29-16(2)28-19)32-9-11-33(12-10-32)24(35)36-25(3,4)5/h6-8,13-14H,9-12H2,1-5H3,(H,31,34)(H,27,28,29,30)/i9D2,10D2,11D2,12D2

InChI Key

CJIZAWDYZXXVSM-PMCMNDOISA-N

SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)OC(C)(C)C

Synonyms

N-(2-Chloro-6-methylphenyl)-2-[[2-methyl-6-(1-(4-boc-piperazinyl-d8))-4-pyrimidinyl]amino]-5-thiazolecarboxamide;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.